
Phenol, 3,4,5-trichloro-2-methoxy-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3,4,5-trichloro-2-methoxy-, acetate is a chlorinated phenolic compound with the molecular formula C9H7Cl3O3 This compound is characterized by the presence of three chlorine atoms and a methoxy group attached to the phenol ring, along with an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,4,5-trichloro-2-methoxy-, acetate typically involves the chlorination of phenol followed by methoxylation and acetylation. The process can be summarized as follows:
Chlorination: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 3, 4, and 5 positions.
Methoxylation: The chlorinated phenol is then reacted with methanol in the presence of a base such as sodium hydroxide (NaOH) to introduce the methoxy group at the 2 position.
Acetylation: Finally, the methoxylated compound is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced separation techniques such as distillation and crystallization is also employed to purify the compound.
化学反応の分析
Types of Reactions
Phenol, 3,4,5-trichloro-2-methoxy-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms or the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
科学的研究の応用
Phenol, 3,4,5-trichloro-2-methoxy-, acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Phenol, 3,4,5-trichloro-2-methoxy-, acetate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways. The presence of chlorine atoms and the methoxy group enhances its reactivity and binding affinity to biological targets.
類似化合物との比較
Phenol, 3,4,5-trichloro-2-methoxy-, acetate can be compared with other similar compounds such as:
Phenol, 2,4,5-trichloro-: Similar structure but lacks the methoxy and acetate groups.
Phenol, 4-methoxy-, acetate: Similar structure but lacks the chlorine atoms.
Phenol, 2,3,5,6-tetrachloro-4-methoxy-: Contains additional chlorine atoms and a methoxy group.
Uniqueness
The unique combination of chlorine atoms, methoxy group, and acetate ester in this compound gives it distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
85430-21-3 |
|---|---|
分子式 |
C9H7Cl3O3 |
分子量 |
269.5 g/mol |
IUPAC名 |
(3,4,5-trichloro-2-methoxyphenyl) acetate |
InChI |
InChI=1S/C9H7Cl3O3/c1-4(13)15-6-3-5(10)7(11)8(12)9(6)14-2/h3H,1-2H3 |
InChIキー |
LQAOAEFNWDLHIO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=C(C(=C1OC)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
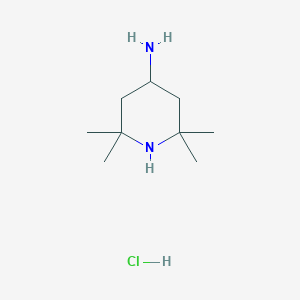
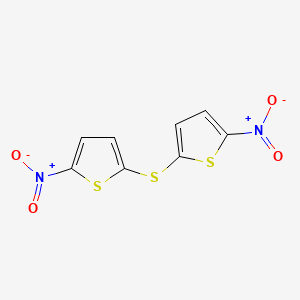
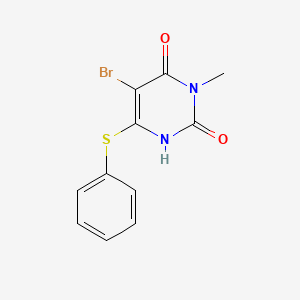
![Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate](/img/structure/B14427626.png)

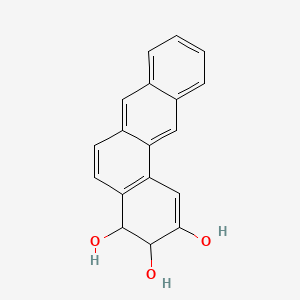
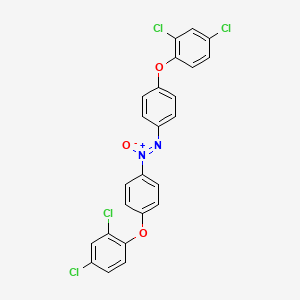
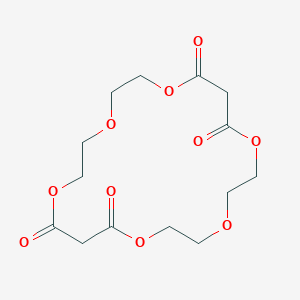
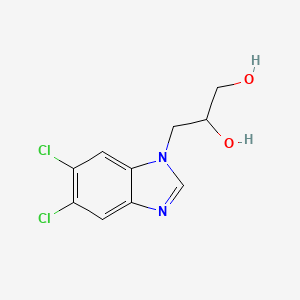
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
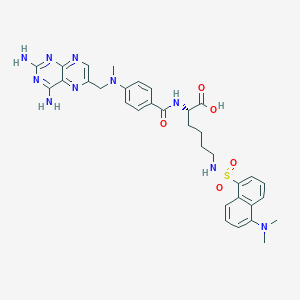
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)
